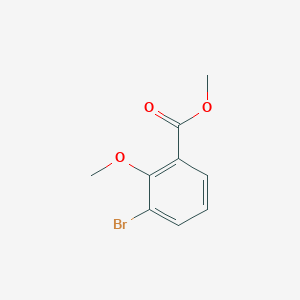

Methyl 3-bromo-2-methoxybenzoate

Description

Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated organic compounds, including halogenated benzoate esters, are of profound importance in synthetic chemistry. researchgate.net The presence of a halogen atom, such as bromine, on the aromatic ring serves as a crucial functional handle for a variety of chemical transformations. This is particularly true for carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic molecules.

One of the most powerful applications of halogenated aromatics is their use in transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings rely on an organohalide component to introduce new carbon-based fragments onto the aromatic core. The bromine atom in compounds like Methyl 3-bromo-2-methoxybenzoate makes it an excellent substrate for these types of reactions. nih.govscielo.br

Furthermore, the ester functionality of benzoate esters offers additional synthetic utility. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, allowing for a diverse range of molecular modifications. chemicalbook.com The interplay between the reactive halogen and the modifiable ester group makes halogenated benzoate esters highly versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.combio-synth.inthieme-connect.com For instance, various halogenated esters are known to be key intermediates in the production of insecticides and drugs for treating conditions like diabetes. thieme-connect.com

Key Synthetic Transformations of Halogenated Benzoate Esters

| Reaction Type | Description |

|---|---|

| Cross-Coupling Reactions | Formation of new C-C bonds (e.g., Suzuki, Heck, Sonogashira) at the position of the halogen atom. |

| Ester Hydrolysis | Conversion of the methyl ester group to a carboxylic acid, typically under acidic or basic conditions. |

| Ester Reduction | Transformation of the ester into a primary alcohol using reducing agents like lithium aluminum hydride. |

| Aminolysis | Reaction of the ester with an amine to form the corresponding amide. |

| Nucleophilic Aromatic Substitution | In some activated systems, the halogen can be displaced by a strong nucleophile. |

Overview of Research Directions Pertaining to this compound

While specific, large-scale applications of this compound are not yet widely documented in mainstream literature, its structure points toward several promising areas of research. The compound is primarily utilized as a research chemical and a building block for more complex syntheses. glpbio.com

The principal research direction for this compound is its use as a multifunctional intermediate. The strategic placement of the bromo, methoxy (B1213986), and ester groups allows for a sequence of selective reactions. For example, the bromine atom can be used as a linchpin for a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or alkyl group. nih.govresearchgate.net Subsequently, the ester group can be hydrolyzed to the carboxylic acid, which can then participate in amide bond formation or other transformations.

The ortho-methoxy group can exert a significant electronic and steric influence on the reactivity of the ring. It can direct metallation to the adjacent 3-position (where the bromine is already located) or the 6-position, a principle that is exploited in directed ortho-metalation strategies for creating highly substituted aromatic compounds. organic-chemistry.org Research into the regioselective functionalization of the aromatic ring, leveraging the directing effects of the existing substituents, is a key area where this compound could be valuable.

Given that structurally similar substituted benzoates are precursors to a range of biologically active molecules, including pharmaceuticals, it is a strong possibility that this compound is being investigated as an intermediate in medicinal chemistry programs. google.combio-synth.in For example, related bromo-methoxy-substituted benzoic acid derivatives are used in the synthesis of anti-inflammatory drugs and other therapeutic agents. google.com

Contemporary Relevance in Organic Synthesis and Related Disciplines

The contemporary relevance of this compound lies in its identity as a specialized building block for modular synthesis. Modern organic synthesis, particularly in drug discovery and materials science, increasingly relies on the efficient and predictable assembly of complex molecules from well-defined, functionalized fragments.

The bromine atom provides a reliable site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry that allows for the construction of biaryl structures and other complex scaffolds found in many pharmaceuticals. nih.govscielo.br The ability to perform these reactions under mild conditions with high functional group tolerance makes starting materials like this compound highly sought after. nih.gov

In disciplines such as medicinal chemistry, the precise arrangement of substituents on an aromatic ring is critical for biological activity. The specific 2-methoxy, 3-bromo substitution pattern of this compound offers a distinct starting point for creating libraries of novel compounds for biological screening. The methoxy group, in particular, can influence the conformation of the molecule and its ability to bind to biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRGVTKIFLNUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673196 | |

| Record name | Methyl 3-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260806-90-4 | |

| Record name | Methyl 3-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Bromo 2 Methoxybenzoate

Established Reaction Pathways for the Synthesis of Methyl 3-bromo-2-methoxybenzoate

The synthesis of this compound is typically achieved through well-established methods that have been refined over time for efficiency and yield. These methods often involve a series of reactions, including halogenation and esterification, tailored to introduce the desired functional groups onto the benzene (B151609) ring.

Directed Halogenation Strategies

Directed halogenation is a crucial step in ensuring the bromine atom is introduced at the correct position on the aromatic ring. The methoxy (B1213986) group at the 2-position directs electrophilic substitution primarily to the para position (position 5) and to a lesser extent, the ortho position (position 3). To achieve the desired 3-bromo substitution, specific brominating agents and reaction conditions are necessary. N-Bromosuccinimide (NBS) is a commonly used reagent for such regioselective brominations. The choice of solvent and temperature can also significantly influence the outcome of the halogenation reaction.

Esterification Protocols

The final step in many synthetic routes is the esterification of the carboxylic acid group to form the methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. chemicalbook.com This reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. chemicalbook.com The purity of the starting carboxylic acid is critical, as the presence of water can negatively impact the reaction yield by shifting the equilibrium back towards the reactants. truman.edu

Development of Novel Synthetic Approaches

While traditional methods are reliable, ongoing research focuses on developing more efficient, sustainable, and scalable synthetic routes. These novel approaches often leverage modern catalytic systems and advanced chemical engineering principles.

Catalytic Transformations for Bromination and Alkoxylation

Recent advancements have seen the use of metal-catalyzed reactions to facilitate both bromination and alkoxylation steps. For example, palladium-catalyzed reactions have been employed in the synthesis of related bromo-methoxy benzoates. google.com These catalytic methods can offer higher selectivity and milder reaction conditions compared to traditional stoichiometric reagents. The development of novel catalysts, such as those based on cinchona alkaloids for asymmetric synthesis, highlights the continuous effort to improve the synthesis of complex molecules. researchgate.net

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of continuous flow methodologies to the synthesis of complex molecules, including those with similar structural motifs to this compound, has been demonstrated. nih.gov While specific applications to this exact compound are still emerging, the principles of flow chemistry, such as microwave-assisted continuous-flow organic synthesis (MACOS), hold promise for the future production of this compound. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Optimization of Synthetic Protocols

The optimization of synthetic routes to this compound is a multi-faceted endeavor aimed at enhancing efficiency, reducing costs, and improving the environmental profile of the production process. This involves a systematic investigation of all reaction variables.

Reaction Condition Parameterization (Temperature, Solvent, Concentration)

Temperature: Reaction temperature is a critical parameter that significantly influences reaction rate and selectivity. In the bromination of aromatic rings, temperature control is essential to prevent unwanted side reactions, such as the formation of polybrominated byproducts. For instance, in the bromination of related substituted benzoic acids, reactions are often conducted at controlled temperatures, such as below 40°C or within a specific range like 75–80°C, to achieve the desired product. orgsyn.org A study on the bromodecarboxylation of 2-methoxybenzoic acid using tetrabutylammonium (B224687) tribromide was conducted at 100°C. rsc.org For the esterification step, reactions are commonly carried out under reflux conditions to drive the reaction to completion; for example, the esterification of 3-bromobenzoic acid is performed by refluxing in methanol. chemicalbook.com

Solvent: The choice of solvent can impact reactant solubility, reaction kinetics, and product separation. In related syntheses, a variety of solvents have been employed. Dichloromethane (B109758) and methanol are used in a two-step sequence for preparing similar esters. chemicalbook.com Acetonitrile (B52724) has been identified as a superior solvent in some oxidative coupling reactions, providing a good balance between conversion and selectivity and being considered a "greener" alternative to dichloromethane or benzene. scielo.br The selection of an appropriate solvent is therefore a key aspect of optimization, balancing reaction performance with environmental and safety considerations.

Concentration: The stoichiometry of reagents, particularly the brominating agent, requires precise control to maximize the yield of the desired monobrominated product and minimize the formation of impurities. In a detailed procedure for the bromination of various benzoic acid derivatives, specific molar equivalents of the substrate and the brominating agent (tetrabutylammonium tribromide) are carefully measured to ensure high selectivity. rsc.org Similarly, in esterification reactions, while methanol can be used as the solvent and reagent, the concentration of the acid catalyst is kept low. chemicalbook.com

Catalyst and Reagent Screening for Enhanced Efficiency

The selection of appropriate catalysts and reagents is paramount for developing an efficient synthesis. Screening various options can lead to significant improvements in yield, reaction time, and process safety.

Brominating Agents: Several reagents are available for the electrophilic bromination of aromatic compounds. Traditionally, elemental bromine (Br₂) has been used, often in the presence of a Lewis acid catalyst like iron powder. orgsyn.org However, N-Bromosuccinimide (NBS) is a widely used alternative that is often easier and safer to handle. More specialized reagents have also been developed for enhanced selectivity. One notable example is tetrabutylammonium tribromide (Bu₄NBr₃), which has been successfully used for the bromodecarboxylation of various electron-rich benzoic acids, including a 2-methoxy substituted precursor. rsc.org

Esterification Catalysts: The Fischer esterification of the carboxylic acid precursor is typically catalyzed by a strong mineral acid. Concentrated sulfuric acid is a common and effective choice, used in catalytic amounts to promote the reaction between the carboxylic acid and methanol. chemicalbook.com

The table below summarizes various reaction systems used for the synthesis of related brominated benzoic acids and esters.

Yield Optimization and Process Scale-Up Considerations

Maximizing product yield is a primary goal of process optimization. Yields for syntheses of analogous compounds vary, with reports ranging from 72% to over 90% depending on the specific substrates and conditions. rsc.org The esterification of 3-bromobenzoic acid proceeds with a reported yield of 85%. chemicalbook.com Optimization strategies focus on fine-tuning the parameters discussed previously, such as temperature, solvent, and reagent choice, and minimizing product loss during work-up and purification. Reducing reaction times can also be beneficial; in one study, reaction time was decreased from 20 hours to 4 hours without a significant drop in conversion or selectivity. scielo.br

Scaling up the synthesis from laboratory benchtop to a larger, industrial scale introduces new challenges. A procedure for the multi-gram scale synthesis of a related compound, 2-Bromo-1,3-dimethoxybenzene, provides insight into these considerations. rsc.org The process involved increasing the quantities of reactants (from milligrams to several grams) and solvent, utilizing larger reaction vessels (a 1 L flask), and adapting the work-up procedure to handle the larger volumes, including the use of significant amounts of sodium thiosulfate (B1220275) (Na₂S₂O₃) and sodium carbonate (Na₂CO₃) solutions for quenching and washing. rsc.org The efficient transfer of heat and mass becomes more critical on a larger scale, potentially requiring specialized equipment to maintain the optimal reaction temperature and ensure thorough mixing.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable chemical processes. wjpmr.com This involves a holistic approach to minimizing the environmental footprint of the synthesis.

Safer Solvents and Auxiliaries: A key principle of green chemistry is the reduction or elimination of hazardous solvents. Traditional syntheses have sometimes employed halogenated solvents like dichloromethane. chemicalbook.com Green chemistry encourages the substitution of these with safer alternatives. For example, acetonitrile and ethyl acetate (B1210297) are considered greener options. scielo.br The ideal scenario is a solvent-free reaction, which can be achieved in some cases through grinding or heating neat reagents. wjpmr.com

Energy Efficiency: Synthetic routes should be designed for energy efficiency. This can involve choosing catalysts that allow the reaction to proceed at lower temperatures or developing processes that reduce reaction times, thereby lowering energy consumption. scielo.brnih.gov The use of alternative energy sources, such as microwave irradiation or ultrasound, can sometimes accelerate reactions and improve energy efficiency compared to conventional heating. researchgate.netresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled. The acid-catalyzed esterification is a classic example. chemicalbook.com Research into novel catalytic systems, such as the use of recyclable solid catalysts like zeolites for esterification, represents a significant step towards greener synthesis. chemicalbook.com A visible-light-driven organocatalytic aerobic oxidation process highlights how modern photocatalysis can contribute to greener syntheses by using light and an inexpensive oxidant like molecular oxygen. rsc.org

By systematically applying these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity and Reaction Mechanisms of Methyl 3 Bromo 2 Methoxybenzoate

Nucleophilic Substitution Reactions Involving the Aryl Bromide Moiety

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides like methyl 3-bromo-2-methoxybenzoate are a cornerstone of synthetic organic chemistry. The reactivity of the aryl bromide is significantly influenced by the electronic nature of the other substituents on the aromatic ring. The methoxy (B1213986) (–OCH₃) and methyl ester (–COOCH₃) groups, particularly their positions relative to the bromine atom, play a crucial role in activating or deactivating the ring towards nucleophilic attack. While electron-withdrawing groups ortho and para to the leaving group are known to strongly activate the ring for classical SNAr reactions, the specific substitution pattern in this compound presents a more nuanced case.

Displacement with Carbon-Based Nucleophiles

The displacement of the aryl bromide in this compound with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds. Common carbon nucleophiles used in such reactions include cyanides, organolithium reagents, and Grignard reagents. For instance, the reaction with a cyanide source, such as copper(I) cyanide in a Rosenmund–von Braun reaction, would yield methyl 2-methoxy-3-cyanobenzoate. These reactions often require high temperatures and polar aprotic solvents to proceed effectively.

The utility of organolithium reagents has also been demonstrated in reactions with substituted bromobenzenes. For example, reactions of various bromo- and dibromoporphyrins with organolithium reagents like n-butyllithium (nBuLi) and phenyllithium (B1222949) (PhLi) have been studied, showcasing the displacement of bromide by the organolithium's carbanionic center. nih.gov While not directly involving this compound, these studies highlight the general applicability of such reagents in C-C bond formation via nucleophilic substitution on aryl bromides.

Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols)

The bromine atom on this compound can be substituted by various heteroatom nucleophiles, such as amines and thiols, to form corresponding C-N and C-S bonds. These reactions are fundamental in the synthesis of a wide array of biologically active molecules and functional materials.

The reaction with amines, or amination, can proceed under thermal conditions or, more commonly, with catalysis (e.g., Buchwald-Hartwig amination, which is a cross-coupling reaction). Under SNAr conditions, a primary or secondary amine can attack the carbon atom bearing the bromine, leading to the formation of a substituted aniline (B41778) derivative. The reaction conditions, such as temperature, solvent, and the presence of a base, are critical for achieving good yields.

Similarly, reactions with thiols or their corresponding thiolates (RS⁻) can displace the bromide to form aryl thioethers. These reactions often proceed under basic conditions to generate the more nucleophilic thiolate anion. For example, a general procedure for the cross-coupling of two distinct thiols using bromo-ynone reagents has been developed, demonstrating the high reactivity of thiols in substitution-type reactions. nih.gov In a related context, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds via an initial attack of the thiolate anion. mdpi.com

Mechanistic Investigations of SNAr Reactions

The classical mechanism for nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination process. strath.ac.uk In this pathway, the nucleophile adds to the aromatic ring at the carbon bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups at the ortho and para positions is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and aryl bromides like this compound are excellent substrates for these transformations. The Suzuki-Miyaura coupling is one of the most widely used methods in this class.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. mdpi.com

The scope of the Suzuki-Miyaura coupling with this compound is broad, allowing for the introduction of a diverse array of substituents by varying the boronic acid coupling partner.

Scope:

Aryl and Heteroaryl Boronic Acids: A wide variety of aryl and heteroaryl boronic acids can be successfully coupled. This includes electron-rich, electron-poor, and sterically hindered systems. nih.govhkbu.edu.hk The reaction conditions can be optimized (e.g., choice of ligand, base, and solvent) to accommodate challenging substrates, such as coupling two different heterocycles. nih.gov The use of potassium heteroaryltrifluoroborates, which are bench-stable and less prone to protodeboronation, has further expanded the scope. nih.gov

Alkenyl Boronic Acids: Vinyl boronic acids can be used to introduce alkenyl groups, providing access to substituted styrenes and related compounds.

Alkyl Boron Reagents: While more challenging, sp³-hybridized carbon centers can also be introduced using alkylboron reagents like alkylboronic acids, 9-BBN derivatives, or potassium alkyltrifluoroborates. mdpi.com Recent advancements have led to robust protocols for such sp²-sp³ couplings. nih.gov

The table below summarizes the scope of the Suzuki-Miyaura coupling with various boronic acid derivatives, based on general findings in the field.

Limitations:

Steric Hindrance: Significant steric hindrance on either the aryl bromide or the boronic acid can impede the reaction. For this compound, the ortho-methoxy group introduces some steric bulk, which might necessitate more active catalysts or harsher reaction conditions, especially when coupled with a sterically demanding boronic acid.

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, which is particularly problematic for certain heteroarylboronic acids. nih.gov This can be mitigated by using anhydrous conditions, specific bases like potassium trimethylsilanolate (TMSOK), or by using more stable boronic esters (e.g., neopentyl or MIDA esters). nih.gov

Competing Reactions: The presence of other reactive functional groups on either coupling partner can potentially lead to side reactions, although the Suzuki-Miyaura coupling is known for its excellent functional group tolerance. researchgate.net The ester group in this compound is generally stable under typical Suzuki conditions, although strong bases could potentially cause hydrolysis.

The table below outlines some of the limitations and potential solutions in Suzuki-Miyaura couplings.

Ligand Effects on Catalytic Activity and Selectivity

In the context of Suzuki-Miyaura cross-coupling, the choice of ligand coordinated to the palladium catalyst is critical in determining both the efficiency and selectivity of the reaction involving substrates like this compound. The substrate features an ortho-methoxy group, which introduces steric hindrance around the reactive C-Br bond. Such sterically demanding substrates often require specialized ligands to achieve high yields. acs.orgrsc.org

Generally, electron-rich and sterically bulky phosphine (B1218219) ligands are employed to enhance catalytic activity. rsc.orgresearchgate.net These ligands facilitate the crucial oxidative addition step, where the palladium(0) catalyst inserts into the aryl-bromide bond, and also promote the final reductive elimination step. libretexts.org For sterically hindered aryl bromides, ligands with significant bulk, such as those containing tert-butyl or cyclohexyl groups, can increase the rate of reaction by promoting the formation of the active, low-coordinate palladium species. rsc.orgresearchgate.net In some cases involving substrates with coordinating heteroatoms, such as the nitrogen in a benzothiazole (B30560) ring, a ligand-free approach can be successful, as the substrate itself may coordinate to the palladium center and facilitate the catalytic cycle. nih.gov This suggests that the ortho-methoxy group in this compound could potentially play a role in coordinating the palladium catalyst, although this effect must be balanced against its steric bulk.

| Ligand Type | General Application in Suzuki Coupling | Relevance to this compound |

| Bulky Monophosphines (e.g., P(t-Bu)3, XPhos, SPhos) | Highly effective for sterically hindered and electron-rich/poor aryl chlorides and bromides. organic-chemistry.org | Ideal for overcoming the steric hindrance of the ortho-methoxy group and activating the C-Br bond. |

| Buchwald Biaryl Phosphines (e.g., AntPhos) | Excellent for coupling extremely sterically demanding substrates and can suppress side reactions like β-hydride elimination. rsc.org | Potentially high reactivity and selectivity due to the ligand's ability to manage significant steric bulk. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability makes them effective for activating challenging substrates, including nitroarenes. rsc.org | Could provide a highly active catalytic system for this substituted aryl bromide. |

Mechanistic Aspects of Transmetalation and Reductive Elimination

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org After the initial oxidative addition of this compound to a Pd(0) species, the resulting arylpalladium(II) complex enters the transmetalation step.

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex. organic-chemistry.orgwikipedia.org This boronate then reacts with the arylpalladium(II) halide intermediate, exchanging its organic moiety for the halide on the palladium, to form a diorganopalladium(II) complex. libretexts.org The precise mechanism of this transfer is complex and remains a subject of detailed study. wikipedia.org

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups (the 2-methoxy-3-methoxycarbonylphenyl group from the substrate and the group from the boronic acid) on the diorganopalladium(II) complex are coupled, forming a new carbon-carbon bond. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to proceed, the diorganopalladium(II) intermediate typically needs to adopt a cis configuration. Any trans isomers formed after transmetalation must first isomerize to the cis form before the final bond-forming step can occur. libretexts.org The electronic properties of the substituents on this compound—the electron-donating methoxy group and the electron-withdrawing ester group—can influence the rate of this final step.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex, with copper(I) iodide often used as a co-catalyst in the presence of an amine base. wikipedia.orgnih.gov This methodology is highly applicable to this compound for the synthesis of various arylalkyne derivatives.

Coupling with Terminal Alkynes

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to form a highly reactive copper(I) acetylide intermediate. wikipedia.orgvedantu.com In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting arylpalladium(II) complex then undergoes transmetalation with the copper acetylide, transferring the alkynyl group to the palladium center. Subsequent reductive elimination yields the final arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.org A wide variety of terminal alkynes, including those with aryl, alkyl, and silyl (B83357) substituents, can be successfully coupled. libretexts.org

Copper-free Sonogashira protocols have also been developed, which are advantageous as they prevent the unwanted side reaction of alkyne homocoupling (Glaser coupling). nih.govbeilstein-journals.orgnih.gov These systems often rely on specific ligands or reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex. nih.gov

Influence of Substituents and Steric Hindrance on Reaction Performance

The substituents on the aryl halide play a significant role in the performance of the Sonogashira coupling. In this compound, two key features dictate its reactivity: the electron-donating and sterically bulky ortho-methoxy group, and the electron-withdrawing meta-ester group.

Steric Hindrance: The ortho-methoxy group poses significant steric hindrance around the bromine atom. Research on substituted aryl bromides has shown that electron-rich and sterically demanding substrates with substituents in the 2-position generally require higher catalyst loadings or more active catalytic systems to achieve good conversion. acs.org The choice of phosphine ligand on the palladium catalyst is crucial, with bulkier ligands often being necessary to promote the reaction for hindered substrates. acs.org

| Substrate Feature | Effect on Sonogashira Coupling | Implication for this compound |

| Ortho-Methoxy Group | Increases steric hindrance, potentially slowing the reaction. acs.org | May require more active catalysts (e.g., with bulky ligands) or higher temperatures for efficient coupling. acs.org |

| Meta-Ester Group | Electron-withdrawing, which generally accelerates the oxidative addition step. nih.gov | This electronic effect can help to counteract the deactivating steric effect of the ortho-substituent. |

| Bromine Atom | Moderately reactive aryl halide, less reactive than an iodide but more reactive than a chloride. wikipedia.org | Standard Sonogashira conditions are generally effective, though heating may be required. wikipedia.org |

Regioselectivity Control in Polyhalogenated Aromatics

While this compound itself is monohalogenated, the principles of regioselectivity are important when considering reactions on more complex, polyhalogenated aromatic systems. In a molecule containing multiple, non-identical halogens, Sonogashira coupling will preferentially occur at the most reactive halogen. The established order of reactivity is I > OTf > Br >> Cl. wikipedia.orgwikipedia.org For example, in a bromo-iodo-substituted aromatic ring, the alkyne would couple selectively at the iodo-position under standard conditions. wikipedia.orglibretexts.org

For polyhalogenated aromatics containing identical halogens, regioselectivity is governed by a combination of steric and electronic factors. thieme-connect.de The coupling typically occurs at the position that is least sterically hindered and/or most electronically activated (i.e., having the most electrophilic carbon center). libretexts.org For instance, in a hypothetical 3,5-dibromo-2-methoxybenzoate system, coupling would likely be influenced by the directing effects of the methoxy and ester groups, as well as the relative steric accessibility of the two bromine atoms.

Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Heck)

In addition to Suzuki and Sonogashira couplings, the C-Br bond of this compound is a suitable handle for other important palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. organic-chemistry.org It is known for its high reactivity and functional group tolerance, though organozinc reagents can be sensitive to moisture and air. libretexts.orgorganic-chemistry.org this compound could be coupled with various aryl-, vinyl-, or alkylzinc reagents to form the corresponding C-C bond. organic-chemistry.org

Stille Coupling: The Stille reaction couples organohalides with organotin (stannane) reagents. wikipedia.org It is highly versatile and tolerant of a wide range of functional groups, and the reagents are generally stable to air and moisture. libretexts.orgwikipedia.org The primary drawback is the toxicity of the organotin compounds and byproducts. libretexts.org this compound would readily participate as the electrophilic partner in this reaction.

Heck Reaction: Unlike the previous methods that couple two pre-formed organometallic/halide components, the Heck reaction couples an organohalide with an alkene. organic-chemistry.orgwikipedia.org The reaction forms a new C-C bond at one of the vinylic positions of the alkene, typically with high trans selectivity. organic-chemistry.org this compound could react with alkenes like acrylates or styrenes to yield substituted cinnamate (B1238496) or stilbene (B7821643) derivatives, respectively. wikipedia.orglibretexts.org

Transformations of the Ester Group

The methyl ester group of this compound is susceptible to several key transformations, including hydrolysis, transesterification, and reduction. These reactions provide pathways to other important chemical intermediates.

Hydrolysis to Carboxylic Acids

The ester functional group can be readily hydrolyzed to its corresponding carboxylic acid, 3-bromo-2-methoxybenzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, often referred to as saponification, is common. While specific studies on this compound are not widely detailed, the hydrolysis of analogous substituted benzoates is well-documented. For instance, the hydrolysis of similar esters is often achieved using a strong base like lithium hydroxide (B78521) or potassium hydroxide in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF), and water. The reaction typically proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Substituted Methyl Benzoate (B1203000) | LiOH or KOH | THF/Water or Methanol (B129727)/Water | Room Temperature to Reflux | Corresponding Carboxylic Acid |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. asianpubs.org For this compound, this would involve reacting it with a different alcohol (e.g., ethanol (B145695) or a more complex alcohol) to form a new ester. The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is typically used, often serving as the solvent itself. masterorganicchemistry.com Base-catalyzed methods may involve an alkoxide, while acid-catalyzed methods use a strong acid like sulfuric acid. masterorganicchemistry.comchemicalbook.com Efficient transesterification of aromatic methyl esters with various alcohols can be achieved using catalysts like sodium bis(ethylenedioxy)borate or butyllithium. asianpubs.orgresearchgate.net

Reduction to Alcohols or Aldehydes

The ester group can be reduced to a primary alcohol, (3-bromo-2-methoxyphenyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols. organic-chemistry.orgdavuniversity.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. davuniversity.org Weaker reducing agents can sometimes be used to achieve partial reduction to an aldehyde, though this can be challenging as aldehydes are typically more reactive than esters towards reduction.

Aromatic Ring Functionalization and Electrophilic Substitution

The benzene (B151609) ring of this compound contains three substituents that influence the outcome of electrophilic aromatic substitution reactions. The position of an incoming electrophile is determined by the combined directing effects of the methoxy, bromo, and methyl ester groups.

Regioselectivity Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the ring. pressbooks.pub Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.publibretexts.org

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. libretexts.org Its oxygen atom can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during substitution, particularly when the attack occurs at the ortho and para positions. pressbooks.publibretexts.org

Bromo Group (-Br): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can stabilize the arenium ion intermediate via resonance. libretexts.orglibretexts.org

Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, which destabilizes the arenium ion, especially when the attack is at the ortho and para positions. mnstate.edursc.org

In this compound, the available positions for substitution are C4, C5, and C6. When multiple substituents are present, the most powerful activating group generally controls the position of substitution. youtube.commasterorganicchemistry.com In this case, the strongly activating methoxy group at C2 is the dominant directing group. It strongly favors substitution at its para position (C5) and its ortho position (C3, which is blocked). The bromo group directs to C4 and C6, while the ester group directs to C5. The directing effects of the methoxy and ester groups are reinforcing, both favoring substitution at the C5 position. Therefore, electrophilic attack is strongly predicted to occur at the C5 position.

| Substituent (Position) | Type | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -COOCH₃ (C1) | Deactivating | meta- | C3, C5 |

| -OCH₃ (C2) | Activating | ortho, para- | C3, C5 |

| -Br (C3) | Deactivating | ortho, para- | C2, C4, C6 |

Nitration and Sulfonation Studies

Nitration and sulfonation are classic examples of electrophilic aromatic substitution.

Nitration: This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com Based on the directing effects discussed, the nitration of this compound is expected to yield primarily Methyl 3-bromo-2-methoxy-5-nitrobenzoate. The powerful activating effect of the methoxy group, reinforced by the meta-directing ester, strongly favors substitution at the C5 position. Studies on similarly substituted aromatics, such as the nitration of other substituted methoxybenzoates, confirm that the activating group's influence is paramount. stmarys-ca.edumdpi.com

Sulfonation: This reaction is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). libretexts.orglibretexts.org The electrophile is SO₃ (or protonated SO₃). masterorganicchemistry.com Similar to nitration, the sulfonation of this compound would be predicted to occur at the C5 position, yielding Methyl 3-bromo-5-sulfo-2-methoxybenzoate. Sulfonation is a reversible process, which can be a useful feature in synthetic strategies. libretexts.orglibretexts.org While specific sulfonation studies on this exact molecule are not readily found, the principles of regioselectivity in the sulfonation of substituted benzenes, such as bromobenzene, are well-established. byu.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 2 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary method for the structural elucidation of organic molecules, offering a wealth of information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the structure of methyl 3-bromo-2-methoxybenzoate. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the assignment of specific signals to individual atoms within the molecule.

In the ¹H-NMR spectrum of a related compound, methyl 3-bromobenzoate, the aromatic protons appear as distinct multiplets, with their chemical shifts influenced by the positions of the bromine and ester groups. For instance, the proton adjacent to the bromine atom is typically shifted downfield. The methyl protons of the ester group characteristically appear as a sharp singlet.

The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate resonance. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents. The carbonyl carbon of the ester group appears at a characteristic downfield shift, while the methyl carbon of the ester and the methoxy (B1213986) carbon resonate at higher fields. The carbon atom attached to the bromine atom shows a distinct chemical shift due to the halogen's influence. The analysis of these chemical shifts is crucial for confirming the substitution pattern of the aromatic ring. docbrown.info

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for Benzoate (B1203000) Derivatives

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl 3-bromobenzoate | Aromatic CH | 7.31 - 8.17 | - |

| Ester OCH₃ | 3.92 | - | |

| 1-bromo-2-methylpropane | (CH₃)₂CH | - | 21.0 |

| CHCH₂Br | - | 30.7 | |

| CH₂Br | - | 42.1 | |

| Note: This table presents representative data for related structures to illustrate typical chemical shift ranges. Specific values for this compound may vary. |

To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C assignments.

These 2D NMR experiments are often essential for distinguishing between isomers and for providing conclusive evidence for the proposed structure. nih.gov

For derivatives of this compound that incorporate other heteroatoms, such as fluorine, heteronuclear NMR spectroscopy becomes a powerful tool. ¹⁹F NMR is highly sensitive and provides distinct signals for each unique fluorine environment in a molecule. The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹³C-¹⁹F) offer valuable structural information, including the position of the fluorine substituent on the aromatic ring. Computational methods are also being developed to accurately predict ¹⁹F NMR chemical shifts, further aiding in structural elucidation. imperial.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent molecular ion. This precision allows for the determination of the elemental formula of this compound, which has a molecular weight of 245.07 g/mol and a formula of C₉H₉BrO₃. glpbio.com By comparing the experimentally measured mass to the calculated mass for the proposed formula, the molecular formula can be confirmed with a high degree of confidence. This is a critical step in the identification of a new or synthesized compound.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo characteristic fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure.

For esters like this compound, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) from the ester functionality, and cleavage of bonds adjacent to the carbonyl group. libretexts.orgdocbrown.info The presence of the bromine atom is also readily identified by the characteristic isotopic pattern of its ions in the mass spectrum, as bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. miamioh.edu The analysis of these fragmentation pathways allows for the confirmation of the presence of the methyl ester and methoxy groups, as well as the bromine substituent on the aromatic ring. mdpi.com

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile. rsc.org The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS is particularly useful for the analysis of trace levels of compounds in complex matrices. rsc.org For instance, a sensitive and selective LC-MS/MS method was developed for the determination of sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate and its metabolite in rat plasma. researchgate.net This highlights the capability of LC-MS to quantify analytes even at low concentrations. researchgate.net The ionization technique is a critical parameter in LC-MS. For some compounds, chemical derivatization may be employed to enhance ionization efficiency and improve detection sensitivity. rsc.org The choice of mobile phase is also crucial; for example, using 0.1% formic acid in water and methanol (B129727) has been shown to be effective for the analysis of certain halogenated tyrosine derivatives. mdpi.com Various derivatives of this compound, such as Methyl 3-bromo-2-fluoro-6-methoxybenzoate and Methyl 3-bromo-6-methoxy-2-methylbenzoate, are amenable to LC-MS analysis for purity determination and characterization. bldpharm.combldpharm.com

Below is an interactive table summarizing the applications of coupled techniques for related compounds:

| Compound | Analytical Technique | Key Findings |

| Methyl 3-bromo-2-methylbenzoate | GC-MS | Confirms molecular weight and fragmentation patterns. |

| Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate | LC-MS/MS | Developed for pharmacokinetic studies, showing good linearity and precision. researchgate.net |

| Halogenated Tyrosine Derivatives | LC-MS/MS | Simultaneous analysis without extensive sample purification. mdpi.com |

| Nitroaromatic Compounds | LC-MS | Used for trace level analysis, sometimes requiring chemical derivatization. rsc.org |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the ether linkage (C-O-C), and the carbon-bromine bond (C-Br).

While a specific IR spectrum for this compound is not provided in the search results, data for structurally similar compounds can offer insights. For example, the FT-IR spectrum of Methyl 3-bromo-2-methylbenzoate shows a key peak for the C=O stretch at approximately 1720 cm⁻¹ and a C-Br stretch at around 560 cm⁻¹. The NIST WebBook provides an IR spectrum for Methyl 3-bromomethylbenzoate, which would also exhibit characteristic peaks for the ester and C-Br bonds, though the substitution pattern is different. nist.gov The infrared spectrum of 2-bromo-2-methylpropane (B165281) shows characteristic C-Br stretching vibration absorptions in the range of 750 to 500 cm⁻¹. docbrown.info

A general representation of expected IR absorption bands for this compound is provided in the table below:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester & Ether) | ~1250-1300 and ~1000-1100 |

| C-Br | ~500-600 |

| Aromatic C-H | ~3000-3100 |

| Aliphatic C-H (methyl groups) | ~2850-2960 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. Specific Raman spectroscopic data for this compound is not available in the provided search results. However, it would be expected to provide confirmatory information for the functional groups identified by IR, as well as potentially more detailed information about the skeletal vibrations of the benzene (B151609) ring.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal structural information.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. For a molecule like this compound, SC-XRD would provide the definitive bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. While SC-XRD is the most reliable method for structure determination, obtaining crystals of sufficient size and quality can be a significant challenge. rsc.org In cases where suitable single crystals cannot be grown, structure elucidation may need to be performed using powder X-ray diffraction data. rsc.org Although no specific SC-XRD studies for this compound were found in the search results, this technique remains the gold standard for absolute structure determination.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. X-ray diffraction is the primary tool for identifying and characterizing polymorphs. An analysis of the crystal packing reveals how individual molecules are arranged in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding the crystal packing is crucial for predicting and controlling the physical properties of a solid-state material. No specific studies on the polymorphism or crystal packing of this compound were identified in the provided search results. However, such studies would be essential for a complete solid-state characterization of the compound.

Computational Chemistry and Theoretical Insights into Methyl 3 Bromo 2 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule, yielding precise information about its electronic properties and geometric structure.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. austinpublishinggroup.com This approach is valued for its balance of accuracy and computational efficiency. For aromatic compounds similar to Methyl 3-bromo-2-methoxybenzoate, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a detailed description of the electron distribution. researchgate.netorientjchem.org

A primary output of DFT calculations is the optimized molecular geometry, which defines the most stable three-dimensional arrangement of the atoms. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations showed a slight distortion of the benzene (B151609) ring due to the influence of its substituent groups. orientjchem.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps are invaluable for predicting chemical reactivity by illustrating the charge distribution across the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

| Parameter | Predicted Value | Significance |

| Optimized Geometry | Bond lengths, angles | Defines the molecule's stable 3D structure. |

| Vibrational Frequencies | IR/Raman spectra | Corresponds to experimental spectroscopic data for structural confirmation. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Charge distribution map | Identifies reactive sites for electrophilic and nucleophilic attacks. researchgate.net |

Table 1: Key parameters obtained from DFT calculations and their significance.

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEg), is a key indicator of molecular stability and reactivity. orientjchem.org A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. austinpublishinggroup.com Conversely, a large energy gap implies high stability. Theoretical studies on the analogous compound 3-bromo-2-methoxybenzonitrile (B1521028) have utilized DFT to calculate these molecular orbital energies. researchgate.net In another study on a substituted benzoic acid, the HOMO-LUMO analysis was used to demonstrate the occurrence of intramolecular charge transfer, a phenomenon crucial for understanding a molecule's electronic properties. orientjchem.org

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher energy level indicates a stronger electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy level indicates a stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔEg) | Energy difference between HOMO and LUMO. | A smaller gap signifies higher reactivity and lower kinetic stability. austinpublishinggroup.com |

Table 2: Components of Molecular Orbital Analysis.

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By modeling the energy landscape of a reaction, researchers can identify reactants, products, any intermediates, and, crucially, the transition state. The transition state represents the highest energy barrier that must be overcome for a reaction to proceed and is fundamental to calculating the reaction's activation energy and rate. researchgate.net

Methods such as Reaction Class Transition State Theory (RC-TST) have been successfully applied to study reaction kinetics. researchgate.net For example, theoretical studies on hydrogen abstraction reactions from various methyl esters have been performed to determine rate constants and analyze reaction pathways. researchgate.net Such a reaction is plausible for this compound at its methoxy (B1213986) or ester methyl groups. These computational models can predict which site on the molecule is most likely to react under specific conditions, providing insights that are difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Molecules are not static entities; they are flexible and can adopt various spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformers of a molecule and determine their relative stability. For this compound, key areas of flexibility include rotation around the single bonds connecting the methoxy group and the ester group to the benzene ring.

MD simulations can explore the potential energy surface of the molecule to find the lowest-energy (most stable) conformers and the energy barriers that separate them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity. While specific MD studies on this compound are not found in the reviewed literature, this methodology remains a standard approach for analyzing molecular flexibility.

The surrounding environment, particularly the solvent, can significantly influence a molecule's structure, stability, and reactivity. Computational models can account for these interactions in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with specific dielectric properties. researchgate.net Explicit solvent models involve simulating individual solvent molecules around the solute, offering a more detailed but computationally intensive picture.

Studies on related molecules have used these methods to understand how properties change from the gas phase to a solution. For example, research on a complex molecule with a methylbenzoate group included calculations in both a vacuum and a solvent (DMSO) to evaluate the solvent's impact. epstem.net Similarly, the energetic behavior of another compound was explicitly examined in solvent media using the PCM model. researchgate.net These calculations can predict shifts in spectroscopic signatures, changes in dipole moment, and alterations in reactivity in the presence of a solvent.

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. In the case of this compound, computational methods provide a powerful lens to dissect these interactions, offering insights into the principles of its crystal engineering.

Hirshfeld Surface Analysis for Noncovalent Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. For aromatic compounds containing halogens and oxygen-containing functional groups, such as this compound, Hirshfeld analysis typically reveals a variety of noncovalent interactions that dictate the supramolecular assembly.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify specific intermolecular contacts. Red spots on the dnorm map indicate close contacts, highlighting regions of significant intermolecular interaction.

Table 1: Illustrative Decomposition of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Bromo-Substituted Aromatic Ester.

| Interaction Type | Percentage Contribution |

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-15% |

| Br···H/H···Br | ~5-10% |

| Br···O/O···Br | ~1-5% |

| π···π stacking | ~1-3% |

Note: This table is illustrative and based on findings for structurally similar compounds. The exact percentages for this compound would require specific crystallographic data and analysis.

Three-Dimensional Energy Frameworks for Crystal Stability

To further understand the energetics of the crystal lattice, three-dimensional energy frameworks can be calculated. This method quantifies the interaction energies between a central molecule and its surrounding neighbors, providing a visual representation of the energy landscape within the crystal. These frameworks help to identify the dominant forces responsible for the stability of the crystal structure.

The interaction energies are typically calculated for different types of interactions (e.g., electrostatic, dispersion, repulsion, and polarization) and are represented by cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy.

Hydrogen Bonding and Halogen Bonding Interactions

Both hydrogen bonds and halogen bonds are crucial directional interactions that play a significant role in crystal engineering.

Hydrogen Bonding: In this compound, the presence of the methoxy and ester groups provides potential hydrogen bond acceptors (the oxygen atoms). While the molecule itself lacks strong hydrogen bond donors, weak C–H···O hydrogen bonds can be expected to form. These interactions, although weaker than conventional O–H···O or N–H···O bonds, can collectively contribute to the stability of the crystal structure. Studies on related compounds have shown that C–H···O interactions often form intricate networks that link molecules into tapes, sheets, or three-dimensional architectures. nih.gov

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. wikipedia.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. princeton.edu The oxygen atoms of the carbonyl and methoxy groups are potential halogen bond acceptors. The directionality of the C–Br···O interaction is a key feature, with the angle approaching 180°. princeton.edu The interplay between hydrogen and halogen bonds can lead to the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. The combination of a hydrogen bond and a halogen bond can even lead to enhanced binding and preorganization in molecular recognition. rsc.org

Table 2: Typical Geometric Parameters for Hydrogen and Halogen Bonds in Organic Crystals.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| C–H···O | 2.9 - 3.5 | > 110 |

| C–Br···O | 2.8 - 3.4 | > 150 |

Note: These are general ranges and the specific values for this compound would depend on its crystal structure.

Structure-Reactivity Relationship Prediction and Quantitative Structure-Activity Relationships (QSAR)

Computational chemistry also offers tools to predict the reactivity of a molecule and to establish relationships between its structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.

For a compound like this compound, QSAR studies would involve generating a dataset of structurally related molecules with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

A typical 2D-QSAR equation might take the form:

-log(Activity) = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D fields around the molecules to represent their steric and electrostatic properties and then correlate these fields with biological activity.

Applications of Methyl 3 Bromo 2 Methoxybenzoate in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of the bromo, methoxy (B1213986), and ester functionalities allows for a range of chemical transformations, such as cross-coupling reactions at the bromine position, modification of the ester, and electronic influence of the methoxy group on the ring's reactivity. These characteristics position it as a useful precursor for complex molecules targeted for biological activity.

Precursors for Complex Active Pharmaceutical Ingredients (APIs)

Methyl 3-bromo-2-methoxybenzoate serves as a versatile intermediate for the synthesis of complex organic molecules, which are often the core structures of Active Pharmaceutical Ingredients (APIs). The bromo-substituted benzene (B151609) ring is a common motif in medicinal chemistry, and this compound provides a ready-made scaffold that can be elaborated upon. Its utility as a precursor is rooted in its capacity to undergo various chemical reactions to build larger, more intricate structures.

While extensive public documentation on specific, commercialized APIs derived directly from this compound is limited, the application of closely related analogues underscores the potential of this chemical class. For instance, the similar compound Methyl 3-bromo-2-methylbenzoate is utilized as an intermediate in the synthesis of derivatives of the antidepressant citalopram (B1669093) and in the development of certain antiviral agents. This highlights the role of such brominated benzoate (B1203000) structures as foundational elements in the discovery and development of new therapeutic agents.

Synthesis of Gefitinib and Related Molecules

Gefitinib is an important Active Pharmaceutical Ingredient used in oncology, specifically for the treatment of certain types of lung cancer. It functions as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. While the core structure of Gefitinib contains a quinazoline (B50416) ring system that could theoretically be constructed from substituted benzoates, a review of established and novel synthetic routes reveals that this compound is not a documented precursor.

Prominent syntheses of Gefitinib typically start from other, more readily available or strategically functionalized intermediates. For example, a widely cited novel synthesis begins with Methyl 3-hydroxy-4-methoxybenzoate. This pathway involves a sequence of reactions including alkylation, nitration, reduction, cyclization to form the quinazoline core, chlorination, and subsequent amination steps. Other reported methods start from materials like 6,7-dimethoxyquinazolin-4(3H)-one or isovanillin. There is no evidence in the surveyed scientific literature to suggest that this compound is used as an intermediate in the synthesis of Gefitinib.

Development of Bioactive Molecules and Enzyme Inhibitors

The development of novel bioactive molecules often involves screening libraries of compounds for specific biological activities, such as the ability to inhibit enzymes that are critical for disease processes. Halogenated benzoates are a class of compounds that are frequently explored for such purposes.

Research into the biological activity of compounds structurally similar to this compound provides insight into its potential applications. The related compound, Methyl 3-bromo-2-methylbenzoate, has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. It has also shown potential anti-inflammatory effects in cellular models. These findings suggest that the structural framework offered by brominated and methoxylated benzoates could be a promising starting point for designing novel enzyme inhibitors or other bioactive molecules. However, specific research focusing on this compound itself in the context of enzyme inhibition is not widely documented.

| Property | Value |

|---|---|

| CAS Number | 260806-90-4 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to yellow crystalline solid |

Utility in Agrochemical Development

The search for new and effective crop protection agents is a continuous effort in the agrochemical industry. The goal is to develop molecules that are potent against target pests or diseases while having minimal impact on the environment and non-target organisms. Substituted aromatic compounds are a cornerstone of this research.

Synthesis of Agrochemical Intermediates

Much like in pharmaceutical synthesis, this compound can serve as a building block for more complex molecules intended for agricultural use. The reactivity of its functional groups allows for the systematic modification of its structure to optimize for desired properties such as potency, stability, and selectivity.

Studies on analogous compounds indicate the potential of this chemical family. For example, Methyl 3-bromo-2-methylbenzoate is being investigated as a building block for new pesticide formulations. Research in this area aims to develop derivatives that are selectively toxic to specific pests.

Design of Novel Crop Protection Agents

The design of new crop protection agents often starts from a known chemical scaffold that is then modified to enhance its performance. While specific agrochemical products based on this compound are not publicly detailed, the investigation of its analogues provides a clear rationale for its potential utility. Research into derivatives of Methyl 3-bromo-2-methylbenzoate has shown promise in creating eco-friendly pesticides that are less harmful to beneficial insects, positioning this class of compounds as candidates for sustainable agriculture. This suggests that the core structure of this compound is relevant for the design of next-generation crop protection agents.

| Application Area | Compound | Reported Use / Potential | Citation |

|---|---|---|---|

| Pharmaceutical Synthesis | Methyl 3-bromo-2-methylbenzoate | Intermediate for antidepressant (citalopram) derivatives and antiviral agents. | |

| Bioactive Molecules | Methyl 3-bromo-2-methylbenzoate | Exhibits antimicrobial and anti-inflammatory properties in studies. | |

| Agrochemical Development | Methyl 3-bromo-2-methylbenzoate | Studied as a building block for new, selective pesticide formulations. |

Contributions to Materials Science and Specialty Chemicals

This compound serves as a versatile building block in the realm of materials science, primarily owing to its distinct functional groups that allow for tailored chemical modifications. The presence of a bromine atom, a methoxy group, and a methyl ester on the aromatic ring provides multiple reactive sites. This multifunctionality enables its use in the synthesis of a wide array of specialty chemicals and advanced materials with specific, engineered properties.

Building Block for Polymers and Functional Materials

The structure of this compound makes it a valuable monomer for the synthesis of functionalized polymers. The bromine atom acts as a key reactive handle, facilitating cross-coupling reactions—such as Suzuki, Stille, or Sonogashira couplings—which are fundamental techniques in polymer chemistry for creating carbon-carbon bonds and extending polymer chains. These polymerization reactions allow for the incorporation of the benzoate unit into the backbone of larger macromolecules.

The methoxy and methyl ester groups play a crucial role in tuning the final properties of the resulting polymers. These substituents can influence solubility, thermal stability, and mechanical characteristics. For instance, analogous brominated aromatic esters have been used as monomers to create polymers with enhanced thermal stability and specific electrical properties. By strategically modifying these functional groups, researchers can design polymers with tailored characteristics for specialized applications.

Table 1: Potential Properties of Polymers Derived from Substituted Benzoate Monomers

| Property | Potential Value/Characteristic |

|---|---|

| Thermal Decomposition | Potentially greater than 300°C, indicating high thermal stability. |

| Electrical Conductivity | Can be engineered from insulating to semi-conductive, depending on the polymer structure. |

| Solubility | Modifiable by altering side chains to suit various processing solvents. |

Synthesis of Organic Electronic Materials